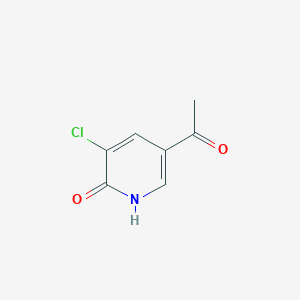
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE
描述
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
5-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(8)7(11)9-3-5/h2-3H,1H3,(H,9,11) |
InChI 键 |
SOJWAGXQQQIIAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC(=O)C(=C1)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE typically involves the chlorination and acetylation of pyridine derivatives. One common method includes the reaction of 2-hydroxy-5-acetylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxy-5-acetylpyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 2-Acetyl-3-chloro-5-pyridinecarboxylic acid.
Reduction: 2-Hydroxy-5-acetylpyridine.
Substitution: 2-Hydroxy-3-amino-5-acetylpyridine or 2-Hydroxy-3-thio-5-acetylpyridine.
科学研究应用
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of functional groups like hydroxyl and acetyl can enhance its binding affinity and specificity for certain targets, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-chloro-5-methylpyridine: Similar structure but with a methyl group instead of an acetyl group.
2-Hydroxy-3-bromo-5-acetylpyridine: Similar structure but with a bromo group instead of a chloro group.
2-Hydroxy-3-chloro-5-formylpyridine: Similar structure but with a formyl group instead of an acetyl group.
Uniqueness
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and acetyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


